molecular formula C17H13NO2 B14087505 11-Methyl-11H-benzo[a]carbazole-3,9-diol CAS No. 100166-45-8

11-Methyl-11H-benzo[a]carbazole-3,9-diol

Cat. No.: B14087505
CAS No.: 100166-45-8
M. Wt: 263.29 g/mol
InChI Key: DLIDFTRINMTGCL-UHFFFAOYSA-N
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Description

11H-Benzo[a]carbazole-3,9-diol, 11-methyl- is a polycyclic aromatic compound with a complex structureThe compound’s molecular formula is C16H11N, and it has a molecular weight of 217.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Benzo[a]carbazole-3,9-diol, 11-methyl- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

11H-Benzo[a]carbazole-3,9-diol, 11-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

11H-Benzo[a]carbazole-3,9-diol, 11-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11H-Benzo[a]carbazole-3,9-diol, 11-methyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may bind to DNA or proteins, altering their function and leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11H-Benzo[a]carbazole-3,9-diol, 11-methyl- is unique due to its specific functional groups and structural configuration.

Properties

CAS No.

100166-45-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

11-methylbenzo[a]carbazole-3,9-diol

InChI

InChI=1S/C17H13NO2/c1-18-16-9-12(20)4-7-14(16)15-5-2-10-8-11(19)3-6-13(10)17(15)18/h2-9,19-20H,1H3

InChI Key

DLIDFTRINMTGCL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)O)C3=C1C4=C(C=C3)C=C(C=C4)O

Origin of Product

United States

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